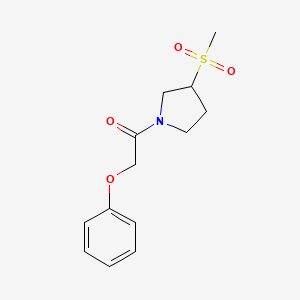

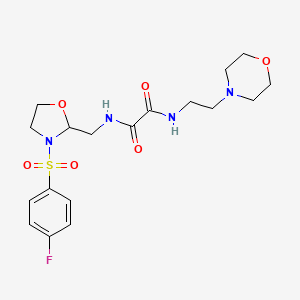

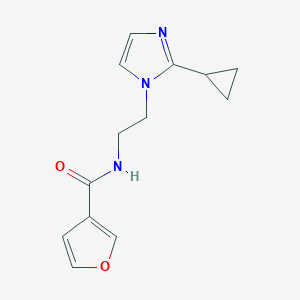

![molecular formula C22H19N5O5 B3014189 4-({[8-(2-甲基苯氧基)-3-氧代[1,2,4]三唑并[4,3-a]嘧啶-2(3H)-基]乙酰}氨基)苯甲酸甲酯 CAS No. 1251621-76-7](/img/structure/B3014189.png)

4-({[8-(2-甲基苯氧基)-3-氧代[1,2,4]三唑并[4,3-a]嘧啶-2(3H)-基]乙酰}氨基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate, is a derivative of the 1,2,4-triazolo[4,3-a]pyrazine class. This class of compounds has been explored for various biological activities, including anticonvulsant and neuroprotective effects. The compound features a triazolopyrazine core, which is a fused heterocyclic structure that has been shown to possess significant pharmacological potential.

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[4,3-a]pyrazine derivatives typically involves multi-step reactions starting from phenylacetonitriles or similar precursors. For instance, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines involves condensation, chlorination, and amination reactions . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, with modifications to introduce the specific substituents such as the 2-methylphenoxy group and the acetylaminobenzoate moiety.

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, has been determined by X-ray crystallography, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features are important for the stability of the crystal lattice and may also influence the biological activity of the compounds by affecting their ability to interact with biological targets.

Chemical Reactions Analysis

The 1,2,4-triazolo[4,3-a]pyrazine core is amenable to various chemical modifications, which can significantly alter the compound's biological activity. For example, the introduction of antioxidant moieties has been shown to confer neuroprotective effects in models of neuropathic pain . The reactivity of the core structure with different reagents allows for the synthesis of a wide array of derivatives, potentially with diverse pharmacological profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure, particularly the presence of functional groups capable of hydrogen bonding and the overall polarity of the molecule. These properties would affect the compound's solubility, stability, and its interaction with biological systems. The specific properties of methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate are not detailed in the provided papers, but can be inferred based on the properties of structurally related compounds .

科学研究应用

杂环体系的合成

研究表明,相关化合物可用于合成各种杂环体系。例如,(Z)-2-[(苄氧羰基)氨基]-3-二甲氨基丙烯酸甲酯已被用于制备取代的稠合嘧啶酮,这说明了一种可用于合成涉及该化合物的衍生物的方法。此类衍生物已应用于开发潜在的药物,突出了该化学物质在创建生物活性分子中的作用(Toplak 等,1999)。

抗菌活性

1,2,4-三唑骨架的衍生物(例如由酯乙氧羰基腙合成的衍生物)已显示出抗菌活性。这表明核心化合物的改性可以产生具有作为抗菌剂潜力的衍生物,为新药开发提供途径(Bektaş 等,2010)。

抗增殖和抑制微管蛋白聚合

一个特别有趣的应用是在癌症研究中,其中类似的化合物已被确认为微管蛋白聚合抑制剂。例如,3-((6-甲氧基-1,4-二氢茚并[1,2-c]吡唑-3-基)氨基)苯甲酸甲酯对人癌细胞表现出有希望的抗增殖活性,通过抑制微管蛋白聚合,表明在肿瘤学中具有潜在的治疗应用(Minegishi 等,2015)。

未来方向

The future research directions in this field could involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline derivatives for their potential as antiviral and antimicrobial agents . Additionally, further studies could be conducted to better understand the mechanism of action of these compounds .

作用机制

Target of Action

The compound, also known as “methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate”, is a heterocyclic compound . Heterocyclic compounds like this are known to bind readily in the biological system with a variety of enzymes and receptors , thus showing versatile biological activities.

Mode of Action

It’s known that triazole compounds, which this compound is a derivative of, can interact with their targets through the nitrogen atoms in their rings . These nitrogen atoms can bind to other elements in the biological system, leading to various changes .

Biochemical Pathways

Triazole compounds are known to show a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The optimization of similar compounds has focused on improving physical and pharmacokinetic properties, notably co-optimization of permeability and metabolic stability .

Result of Action

Triazole compounds are known to show a broad range of biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

The stability and efficacy of similar compounds have been optimized for various conditions .

属性

IUPAC Name |

methyl 4-[[2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O5/c1-14-5-3-4-6-17(14)32-20-19-25-27(22(30)26(19)12-11-23-20)13-18(28)24-16-9-7-15(8-10-16)21(29)31-2/h3-12H,13H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJVSBHFCJGTNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

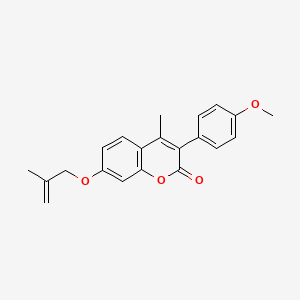

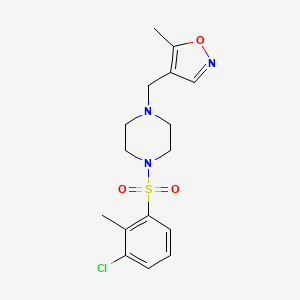

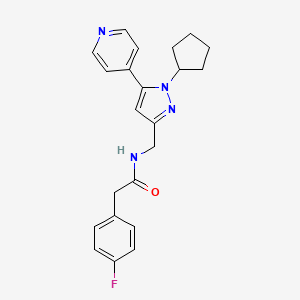

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenesulfonamide](/img/structure/B3014106.png)

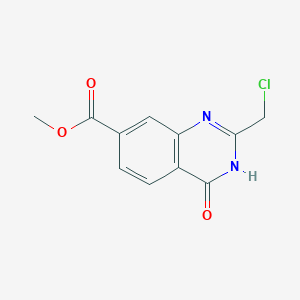

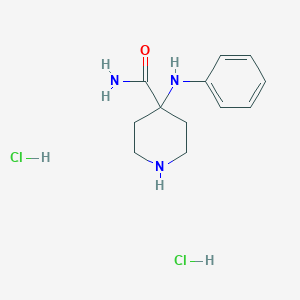

![7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3014111.png)

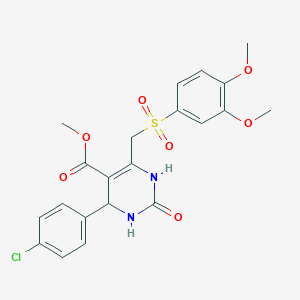

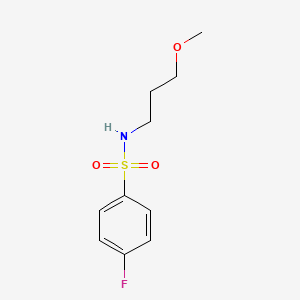

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea](/img/structure/B3014121.png)

![4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol](/img/structure/B3014123.png)